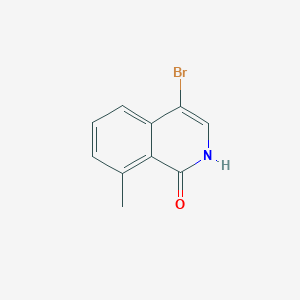

1(2H)-Isoquinolinone, 4-bromo-8-methyl-

Description

1(2H)-Isoquinolinone is a heterocyclic compound featuring a fused benzene and pyridone ring system. The derivative 4-bromo-8-methyl-1(2H)-isoquinolinone is characterized by a bromine atom at position 4 and a methyl group at position 6. The bromine and methyl substituents likely enhance its lipophilicity and modulate electronic properties, making it relevant in medicinal chemistry and environmental studies.

Properties

IUPAC Name |

4-bromo-8-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-3-2-4-7-8(11)5-12-10(13)9(6)7/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUGUVPGYDRFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CNC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Physicochemical Properties

Key properties of selected isoquinolinones:

*log P values estimated using substituent contributions. Bromine increases hydrophobicity, while methyl groups further enhance lipophilicity. Hydroxylated metabolites (e.g., 1(2H)-isoquinolinone) show higher water solubility and biodegradability .

Structural and Crystallographic Features

- 4-Bromo-8-methyl-1(2H)-isoquinolinone: The bromine atom at C4 and methyl at C8 likely induce steric effects, altering hydrogen bonding and crystal packing compared to simpler analogs.

- 3-(3-Bromobenzyl)-1(2H)-isoquinolinone: Crystal structures reveal planar isoquinolinone rings with N–H···O hydrogen bonds . Bromine substituents in such derivatives increase molecular weight and influence torsion angles (e.g., N–C2–C10–C11 torsion: -178.69° in bromobenzyl analog) .

Environmental and Toxicological Considerations

- Biodegradation: Hydroxylated derivatives (e.g., 1(2H)-isoquinolinone) are less genotoxic than parent compounds and serve as indicators of natural attenuation in contaminated groundwater . Brominated derivatives like 4-bromo-8-methyl-1(2H)-isoquinolinone may persist longer due to reduced microbial degradation.

- Methylquinolines are more ecotoxic than unsubstituted quinolines , suggesting similar trends for substituted isoquinolinones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.